molecular formula C19H23NO B5115448 4-phenyl-N-(3-phenylpropyl)butanamide

4-phenyl-N-(3-phenylpropyl)butanamide

Cat. No.: B5115448
M. Wt: 281.4 g/mol
InChI Key: WUZZSLUYXRRNLS-UHFFFAOYSA-N
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Description

4-Phenyl-N-(3-phenylpropyl)butanamide is a butanamide derivative featuring a phenyl group at the 4-position of the butanamide backbone and an N-(3-phenylpropyl) substituent.

Properties

IUPAC Name

4-phenyl-N-(3-phenylpropyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO/c21-19(15-7-13-17-9-3-1-4-10-17)20-16-8-14-18-11-5-2-6-12-18/h1-6,9-12H,7-8,13-16H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUZZSLUYXRRNLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)NCCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200610
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-N-(3-phenylpropyl)butanamide typically involves the amidation reaction between a butanoyl chloride and a phenylpropylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Butanoyl chloride+Phenylpropylamine4-phenyl-N-(3-phenylpropyl)butanamide+HCl\text{Butanoyl chloride} + \text{Phenylpropylamine} \rightarrow \text{4-phenyl-N-(3-phenylpropyl)butanamide} + \text{HCl} Butanoyl chloride+Phenylpropylamine→4-phenyl-N-(3-phenylpropyl)butanamide+HCl

The reaction is usually conducted under anhydrous conditions to prevent hydrolysis of the butanoyl chloride. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of 4-phenyl-N-(3-phenylpropyl)butanamide can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-phenyl-N-(3-phenylpropyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

4-phenyl-N-(3-phenylpropyl)butanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-phenyl-N-(3-phenylpropyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural Features and Molecular Properties

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight Key Structural Features Reference
4-Phenyl-N-(3-phenylpropyl)butanamide C19H21NO* ~279.38* Phenyl at C4, N-(3-phenylpropyl) substituent -
4-Phenyl-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]butanamide C21H23N3OS 365.5 Thiadiazole ring, 3-phenylpropyl chain
4-Methoxybutyrylfentanyl C23H29N2O2 367.49 Methoxyphenyl, piperidinyl group
4-Phenyl-N-[2-(2-phenylpyrimidin-5-yl)ethyl]butanamide C22H23N3O 345.45 Pyrimidine ring, phenethyl substituent
(S)-4-Phenyl-N-(3-phenylamino)propyl)-2-((3-(phenylamino)propyl)butanamide C27H32N4O 428.58 Dual phenylamino-propyl branches

*Inferred based on structural analogs.

Functional Group Impact on Properties

  • Pyrimidine Systems (C22H23N3O) : Increase aromatic surface area, likely improving π-π stacking interactions in receptor binding .
  • Methoxyphenyl Groups (C23H29N2O2) : Enhance lipophilicity and CNS penetration, as seen in opioid analogs like 4-Methoxybutyrylfentanyl .

Availability and Research Utility

  • Thiadiazole Derivatives: Limited availability (3–7 mg), suggesting use in exploratory research .
  • Chiral Analogs (e.g., (S)-15) : Synthesized in enantiopure forms ([α]°D = -4.2), critical for stereochemical studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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